2,6-Pyridinedicarboxamide
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Pyridinedicarboxamide derivatives involves various chemical reactions, including the condensation of pyridine-2,6-dicarbonyl dichloride with different reactants. For example, the synthesis of novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides has been characterized using spectroscopic techniques and X-ray diffraction, revealing insights into their molecular structures and optical properties (Li et al., 2014).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as NMR have been crucial in determining the molecular structure of 2,6-Pyridinedicarboxamide and its derivatives. These studies unveil the presence of a strong hydrogen bonding network and the effects of substituents on the molecule's extended structure and bonding patterns (Marlin, Olmstead, & Mascharak, 2000).
Scientific Research Applications
1. Ethylene Oligomerization
- Summary of Application: 2,6-Pyridinedicarboxamide is used as a ligand to synthesize nickel complexes, which serve as precatalysts for ethylene oligomerization .
- Methods of Application: The ligands were designed and the corresponding nickel complexes were synthesized. The coordination mode of the ligand with nickel in complexes was tridentate (ONO), as established by single crystal X-ray diffractions .
- Results: Upon activation with diethylaluminum chloride (Et 2 AlCl), all nickel complexes showed high catalytic activity (up to 7.55 × 10 5 g mol −1 (Ni) h −1 atm −1) with good selectivity for α-C 4 .
2. Synthesis of Polyurethane Urea
- Summary of Application: 2,6-Pyridinedicarboxamide is introduced into the main chains of linear and crosslinked polyurethanes .
- Methods of Application: These materials were synthesized using the same soft block (Terathane 1400) and different hard blocks via a two-step polymerization method .
- Results: The obtained polyurethane matrix structure was characterized through fewer specific intermolecular hydrogen bonds between the pyridine units, urethane and amide groups. These heterocyclic polyurethanes also exhibit improved thermal stability compared with conventional polyurethanes .
3. Transition Metal Ligand
- Summary of Application: 2,6-Pyridinedicarboxamide is an excellent tridentate ligand for transition metals such as Copper (Cu 2+) and Nickel (Ni 2+) .
- Methods of Application: The ligand can be used to form complexes with these metals, which can then be used in various chemical reactions .
- Results: The specific results or outcomes obtained would depend on the particular reaction or process in which these metal-ligand complexes are used .
4. Preparation of Molecular Turnstiles
- Summary of Application: 2,6-Pyridinedicarboxamide may be used in the preparation of new molecular turnstiles based on Tin-porphyrin derivatives .
- Methods of Application: The specific methods of application would involve the synthesis of these molecular turnstiles, which would likely involve complex organic synthesis procedures .
- Results: The specific results or outcomes obtained would depend on the particular properties and applications of these molecular turnstiles .
5. Ion Recognition
- Summary of Application: 2,6-Pyridinedicarboxamide is used in the synthesis of new amides derived from propeller-like tris(2-pyridyl)amine and 2,6-pyridinedicarboxylic acid chloride .
- Methods of Application: These amides bind divalent metal cations: copper (II), nickel (II), zinc (II), and lead (II) in acetonitrile .
- Results: The introduction of bulky, nitrogen donor atom bearing pendant groups can influence the coordination mode of pyridine-2,6-dicarboxamides .
6. Synthesis of Heterocyclic Polyurethane Materials
- Summary of Application: 2,6-Pyridinedicarboxamide is introduced into the main chains of linear and crosslinked polyurethanes .
- Methods of Application: These materials were synthesized using the same soft block (Terathane 1400) and different hard blocks via a two-step polymerization method .
- Results: The obtained polyurethane matrix structure was characterized through fewer specific intermolecular hydrogen bonds between the pyridine units, urethane, and amide groups . These heterocyclic polyurethanes also exhibit improved thermal stability compared with conventional polyurethanes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyridine-2,6-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H,(H2,8,11)(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVCRNTVNKTNRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357532 | |
Record name | 2,6-Pyridinedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>24.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779528 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-Pyridinedicarboxamide | |
CAS RN |
4663-97-2 | |
Record name | 2,6-Pyridinedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4663-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Pyridinedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Pyridinedicarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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